molecular formula C22H16F2N2OS B2697449 N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-75-7

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2697449
CAS No.: 536702-75-7
M. Wt: 394.44
InChI Key: KFNRLYJNWUELFV-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Indole-Sulfanyl-Acetamide Compounds

The exploration of indole derivatives in medicinal chemistry dates to the mid-20th century, with early studies focusing on naturally occurring indole alkaloids such as serotonin and reserpine. The integration of sulfanyl and acetamide functionalities emerged in the 1990s as researchers sought to enhance the pharmacokinetic properties of indole-based scaffolds. For example, sulfanyl groups were introduced to improve metabolic stability, while acetamide linkages provided modularity for structural diversification.

A pivotal advancement occurred with the development of photoredox-catalyzed methods in the 2010s, enabling efficient C–H functionalization of indole cores. These techniques facilitated the synthesis of complex derivatives like N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide by allowing regioselective sulfanyl group installation at the indole C3 position. Concurrently, the rise of combinatorial chemistry accelerated the production of indole-sulfanyl-acetamide libraries, enabling high-throughput screening for diverse biological targets.

Table 1: Key Milestones in Indole-Sulfanyl-Acetamide Research
Decade Development Impact
1990s Introduction of sulfanyl groups to indoles Improved oxidative stability
2000s Acetamide linkers for modular design Enhanced target selectivity
2010s Photoredox-catalyzed C–H functionalization Efficient synthesis of C3-sulfanyl indoles
2020s Application in sigma receptor ligands Expanded therapeutic potential

Significance in Heterocyclic Medicinal Chemistry

Indole-sulfanyl-acetamide derivatives occupy a critical niche due to their dual capacity for hydrogen bonding (via acetamide) and hydrophobic interactions (via aromatic rings). The indole nucleus mimics tryptophan residues in proteins, enabling interactions with enzymes and receptors involved in neurotransmitter signaling and cell proliferation. For instance, 2-phenylindole derivatives have demonstrated nanomolar inhibitory activity against HIV-1 reverse transcriptase, underscoring their antiviral potential.

The sulfanyl group in this compound enhances electron density at the indole C3 position, promoting interactions with electrophilic binding pockets. This feature has been exploited in sigma-1 receptor ligands, where sulfur-mediated van der Waals interactions improve affinity. Additionally, fluorination at the phenyl ring augments metabolic stability and blood-brain barrier permeability, making such compounds candidates for neuropharmacological applications.

Classification Within the Broader Acetamide Derivative Framework

This compound belongs to three overlapping chemical classes:

  • Indole Derivatives : Characterized by a bicyclic structure fused from a benzene and pyrrole ring.
  • Sulfanyl-Acetamides : Defined by a –S–CH2–C(O)–NH– linker.
  • Fluorinated Aromatics : Featuring electron-withdrawing fluorine atoms on the phenyl group.

Structurally, it shares homology with antiviral indolylarylsulfones but diverges through its acetamide bridge and difluorophenyl substitution. The molecular formula C22H16F2N2OS reflects a molar mass of 394.44 g/mol, with the sulfanyl group contributing to a planar conformation that favors π-stacking in protein binding sites.

Table 2: Structural Comparison with Related Compounds
Compound Core Structure Key Substituents Biological Target
This compound Indole-sulfanyl-acetamide 2,4-Difluorophenyl Sigma-1 receptor
Delavirdine Indolylarylsulfone Pyridinyl HIV-1 reverse transcriptase
ABT-239 Indole-acetamide Piperidinyl H3 receptor

Evolution of Research Interest in Phenyl-Indole-Sulfanyl Scaffolds

Initial interest in phenyl-indole-sulfanyl compounds centered on their antiproliferative effects, particularly in leukemia and breast cancer models. For example, 2-phenylindole derivatives modified with sulfonamide groups exhibited IC50 values below 10 μM against MCF-7 cells. The incorporation of fluorinated aryl groups, as seen in this compound, emerged in the early 2020s to address pharmacokinetic limitations of earlier analogs.

Recent studies have prioritized target-specific optimization. A 2025 investigation demonstrated that replacing methyl groups with fluorine atoms at the phenyl ring’s 2- and 4-positions improved selectivity for kinase inhibitors by 15-fold. Additionally, advances in cryo-EM and X-ray crystallography have elucidated binding modes of similar compounds with proteases, guiding rational design.

The scaffold’s versatility is further highlighted by its application in radiopharmaceuticals. Isotopic labeling of the acetamide nitrogen (e.g., with 18F) has enabled PET imaging of sigma-1 receptor density in neurodegenerative models, illustrating its translational potential.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS/c23-15-10-11-19(17(24)12-15)25-20(27)13-28-22-16-8-4-5-9-18(16)26-21(22)14-6-2-1-3-7-14/h1-12,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNRLYJNWUELFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H16F2N2OS
  • Molecular Weight : 348.39 g/mol

The compound features a difluorophenyl group and an indole moiety linked via a sulfanyl acetamide structure, which contributes to its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a study involving 35 derivatives, several compounds showed low micromolar to sub-micromolar effective concentrations (EC) against both viruses, indicating potent antiviral activity .

CompoundEC50 (µM) against RSVEC50 (µM) against IAV
14'c< 1< 1
14'e< 1< 1
14'f< 1< 1

These results suggest that the structural features of the compound are crucial for its antiviral efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the indole and difluorophenyl groups is essential for enhancing the antiviral activity. Modifications to these groups can lead to variations in potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Case Studies

A notable study focused on the synthesis and evaluation of various indole-based compounds, including this compound. It was found that these compounds not only inhibited viral replication but also demonstrated low cytotoxicity in mammalian cell lines, making them promising candidates for further development as antiviral agents .

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is its antitumor activity . Research indicates that compounds with similar indole and acetamide structures exhibit significant efficacy against various solid tumors, including colorectal and lung cancers. For example, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides have demonstrated marked antitumor effects in preclinical studies, suggesting that this compound could be effective in treating resistant cancer types .

Case Study: Colorectal Cancer

A study highlighted the effectiveness of indole-based compounds against colorectal carcinoma, which remains a leading cause of cancer-related deaths globally. The need for novel therapeutic agents is critical due to the limited efficacy of current treatments like 5-fluorouracil. The ability of this compound to inhibit tumor growth could offer a new avenue for treatment .

Neuropharmacological Effects

In addition to its antitumor properties, this compound may also demonstrate neuropharmacological effects . Compounds with similar structures have been shown to possess muscle relaxant, anti-inflammatory, and analgesic properties. For instance, related analogues have undergone clinical trials for their potential as centrally acting muscle relaxants and anti-inflammatory agents .

Case Study: Muscle Relaxant Properties

Research into structurally related compounds has revealed their potential as muscle relaxants, leading to significant advancements in pain management therapies. These findings suggest that this compound could also be explored for similar applications in pain relief and inflammation control .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications on the indole ring and acetamide moiety significantly influence biological activity. By systematically altering these groups, researchers can enhance the compound's efficacy and selectivity against target tumors or neurological conditions .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various substituents that can modulate its biological activity. Understanding these synthetic pathways is essential for developing derivatives with improved therapeutic profiles .

Data Table: Comparative Applications

Application AreaCompound TypeObserved ActivityReferences
AntitumorIndole-based derivativesSignificant inhibition of tumor growth ,
NeuropharmacologyMuscle relaxantsAnalgesic and anti-inflammatory effects ,
Structure OptimizationSAR studiesEnhanced selectivity and potency ,

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions.

Key Findings:

  • Sulfoxide Formation : Treatment with 30% H₂O₂ in acetic acid at 60°C for 4 hours converts the sulfanyl group to sulfoxide (yield: 78–85%).

  • Sulfone Formation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to RT for 12 hours produces the sulfone derivative (yield: 90–95%).

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)
H₂O₂ (30%)AcOH, 60°C, 4 hSulfoxide78–85
mCPBADCM, 0°C → RT, 12 hSulfone90–95

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Key Findings:

  • Acidic Hydrolysis : Refluxing with 6M HCl for 8 hours cleaves the amide bond, producing 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid and 2,4-difluoroaniline (yield: 70–75%).

  • Basic Hydrolysis : Treatment with NaOH (10%) at 80°C for 6 hours generates the sodium salt of the carboxylic acid (yield: 65–70%).

Table 2: Hydrolysis Reactions

ConditionsReagentProductYield (%)
Acidic (HCl, reflux)6M HCl, 8 hCarboxylic acid + 2,4-difluoroaniline70–75
Basic (NaOH, heating)10% NaOH, 6 hSodium carboxylate65–70

Nucleophilic Substitution

The electron-deficient difluorophenyl ring and indole system participate in aromatic substitution reactions.

Key Findings:

  • Electrophilic Aromatic Substitution : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the indole’s 5-position (yield: 60–65%).

  • Acetamide Carbonyl Reactivity : Reaction with Grignard reagents (e.g., MeMgBr) in THF substitutes the carbonyl oxygen, forming tertiary alcohols (yield: 50–55%) .

Coupling Reactions

The indole’s NH and acetamide carbonyl enable cross-coupling or condensation reactions.

Key Findings:

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos and aryl halides, the indole NH undergoes C–N coupling to introduce aryl groups (yield: 45–50%) .

  • DCC-Mediated Amidation : Reverse reaction of acetamide formation with DCC/DMAP facilitates coupling to alternative amines (yield: 60–70%) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Key Findings:

  • Oxazole Formation : Heating with PCl₅ induces cyclization between the acetamide carbonyl and sulfanyl group, yielding a 1,3-oxazole ring (yield: 55–60%).

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural elements, molecular weights, and inferred biological activities of the target compound with its analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity (Inferred/Reported) Reference
Target Compound : N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide 2-phenylindole, sulfanyl linker, 2,4-difluorophenyl 424.46* Unknown; likely antimicrobial or enzyme inhibition
: 2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide Triazole ring replaces indole; benzyl and methyl substituents ~436.47 Antimicrobial (similar acetamide derivatives)
: N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide Sulfonyl (-SO₂-) linker; 4-fluorobenzyl and 2,3-dimethylphenyl substituents 450.53 Structural similarity suggests enzyme inhibition
: 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide Triazole ring replaces indole; iodophenyl group ~361.23 Antibacterial (MIC: 8–32 µg/mL)
: N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide Thiophene with piperidine sulfonyl group; no indole 408.46 Unknown; sulfonyl group may target kinases
: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Sulfonamide linker; 4-chlorobenzoyl and trifluoromethyl groups 607.93 Anti-inflammatory (indomethacin analog)

*Calculated molecular weight based on formula (C₂₂H₁₇F₂N₂OS).

Functional Group Analysis

  • Sulfanyl vs. Sulfonyl Linkers : The target compound’s sulfanyl group (-S-) may offer reduced oxidative stability compared to sulfonyl (-SO₂-) analogs (e.g., ) but could enhance membrane permeability due to lower polarity. Sulfonyl-containing compounds often exhibit stronger hydrogen-bonding interactions with target proteins .
  • Indole vs. Heterocyclic Replacements : The 2-phenylindole in the target compound enables π-π stacking interactions, which are absent in triazole- or thiophene-based analogs (). Indole derivatives are frequently associated with kinase or protease inhibition .
  • Fluorophenyl Substitutions : The 2,4-difluorophenyl group is a common bioisostere for enhancing metabolic stability and bioavailability, as seen in multiple analogs ().

Pharmacological Implications

  • Antimicrobial Potential: The sulfanyl-acetamide core in the target compound aligns with structurally similar triazole derivatives () showing antibacterial activity. The indole moiety may further broaden activity against gram-positive pathogens .
  • Enzyme Inhibition : Indole sulfanyl derivatives (e.g., ) are reported as COX-2 inhibitors, suggesting the target compound could modulate inflammatory pathways.
  • Synthetic Accessibility : The use of TFAA and CH₃CN in acetamide synthesis () implies feasible scalability for the target compound.

Q & A

Synthesis and Optimization

Basic: What are the key considerations for synthesizing N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide? Methodological Answer: Synthesis typically involves coupling 2-phenyl-1H-indole-3-thiol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃/DMF). Critical steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization: Confirm via 1H^1H-NMR (e.g., indole NH at δ 10.2–11.5 ppm) and LC-MS for molecular ion verification .

Advanced: How can reaction yields be improved for analogous sulfanyl-acetamide derivatives? Methodological Answer: Optimize:

  • Solvent Systems: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation.
  • Temperature Control: Maintain 60–80°C to balance reactivity and side-product formation.

Table 1: Example Reaction Conditions from Analogous Compounds

Compound TypeSolventBaseYield (%)Reference
Indole-sulfanylDMFK₂CO₃65–78
Oxadiazole-sulfanylTHFEt₃N58–70

Structural Characterization

Basic: What spectroscopic methods are essential for confirming the structure of this compound? Methodological Answer:

  • 1H^1H-NMR: Identify aromatic protons (δ 6.8–8.2 ppm), sulfanyl (-S-) adjacent CH₂ (δ 3.8–4.2 ppm), and NH groups.
  • FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced: How do X-ray crystallography and SHELX refinement resolve ambiguities in structural assignments? Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • SHELXL Refinement: Apply restraints for disordered regions (e.g., flexible sulfanyl groups) and validate via R-factor convergence (< 0.05) .

Biological Activity Assessment

Basic: Which enzymatic assays are suitable for evaluating its bioactivity? Methodological Answer:

  • Lipoxygenase (LOX) Inhibition: Monitor absorbance at 234 nm for conjugated diene formation.
  • α-Glucosidase Assay: Measure p-nitrophenol release at 405 nm .

Advanced: How to address discrepancies in IC₅₀ values across studies? Methodological Answer:

  • Standardize Assays: Use identical enzyme batches and substrate concentrations.
  • Control for Solubility: Pre-dissolve compounds in DMSO (≤1% v/v) to avoid aggregation artifacts .

Structure-Activity Relationship (SAR) Analysis

Basic: Which substituents influence bioactivity in related compounds? Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance enzyme binding via hydrophobic interactions.
  • Indole Modifications: 2-Phenyl substitution improves π-π stacking with enzyme active sites .

Advanced: How can computational modeling guide SAR studies? Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses with LOX or α-glucosidase.
  • QSAR Models: Corrogate Hammett constants (σ) of substituents with IC₅₀ values for predictive trends.

Table 2: SAR of Analogous Indole-Sulfanyl Acetamides

Substituent (R)LOX IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference
5-Chloro-2-methylphenyl12.3 ± 0.818.9 ± 1.2
2-Ethoxy-6-methylphenyl24.7 ± 1.532.1 ± 2.0

Data Contradiction Resolution

Advanced: How to resolve conflicting reports on enzyme inhibition mechanisms? Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Mass Spectrometry: Identify covalent adducts (e.g., with LOX active-site residues) to confirm irreversible binding .

Crystallographic Challenges

Advanced: What strategies mitigate disorder in sulfanyl-acetamide crystals? Methodological Answer:

  • Cryocooling: Flash-freeze crystals at 100 K to reduce thermal motion.
  • TWINABS Correction: Apply for twinned datasets, refining with SHELXL’s TWIN/BASF commands .

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